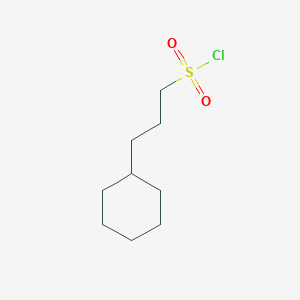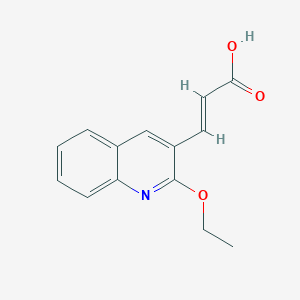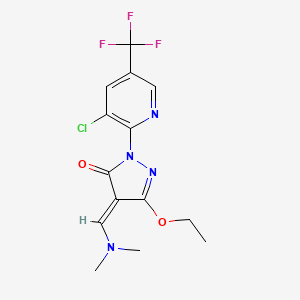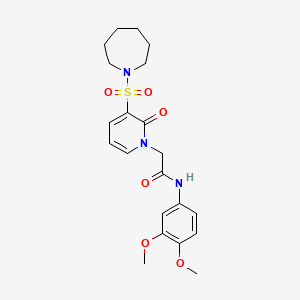
3-Cyclohexylpropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexylpropane-1-sulfonyl chloride is a chemical compound with the CAS Number: 195053-79-3 . It has a molecular weight of 224.75 and is typically in liquid form . The IUPAC name for this compound is 3-cyclohexyl-1-propanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 3-Cyclohexylpropane-1-sulfonyl chloride is 1S/C9H17ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Cyclohexylpropane-1-sulfonyl chloride is a liquid at room temperature . and is stored at a temperature of -10 degrees .Wissenschaftliche Forschungsanwendungen
Solid-Phase Synthesis of Heterocyclic Compounds
3-Cyclohexylpropane-1-sulfonyl chloride is used in solid-phase synthesis, particularly for creating heterocyclic compounds like 1,3-oxazolidin-2-ones. This process involves attaching diols to a solid support and reacting them with isocyanates, followed by cyclo-elimination. This method is significant for producing compounds with antibacterial activity, highlighting its potential in drug development (Holte, Thijs, & Zwanenburg, 1998).
Photocatalysis in Organic Synthesis
Visible-light-initiated regioselective sulfonylation/cyclization of enynes represents another application. This eco-friendly method uses visible light (like LED or sunlight) instead of conventional heating, emphasizing energy-efficient approaches in organic synthesis. Such transformations are crucial for creating complex molecules with broad applicability (Meng et al., 2020).
Applications in Cycloaddition Reactions
The compound is also used in cycloaddition reactions, particularly in trapping reactions of sulfenes generated from sulfonic acid derivatives. This process is important for creating [4+2] cycloadducts and various sulfonylated products, demonstrating the compound’s versatility in organic synthesis (Opitz et al., 1995).
Difunctionalization of C-C Bonds
Another application is in the difunctionalization of C-C bonds. This process, which involves visible-light-catalyzed reactions, is used for synthesizing sulfonylated dihydronaphthalenes, an area of interest in medicinal chemistry and materials science (Liu et al., 2019).
Iron-Catalyzed Desulfinylative Cross-Coupling Reactions
The compound finds use in iron-catalyzed desulfinylative cross-coupling reactions, illustrating its role in creating diverse molecular structures through efficient catalytic processes (Volla et al., 2009).
Safety and Hazards
Wirkmechanismus
Mode of Action
Sulfonyl chloride compounds are generally known for their reactivity with amines, alcohols, and water, forming sulfonamides, sulfonic esters, and sulfonic acids respectively .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 3-Cyclohexylpropane-1-sulfonyl chloride. For instance, sulfonyl chlorides are typically stable in dry conditions but react readily with water .
Eigenschaften
IUPAC Name |
3-cyclohexylpropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHNAJOOPQXOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexylpropane-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-oxopyridin-1(2H)-yl)methyl]-2-furoic acid](/img/structure/B2429478.png)




![N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2429485.png)
![4-(4-Fluorobenzyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2429486.png)
![N~6~-(3-ethoxypropyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2429487.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2429488.png)
![N-(3-bromophenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2429489.png)


![2-Chloro-4-fluoro-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]pyridine-3-carboxamide](/img/structure/B2429494.png)
